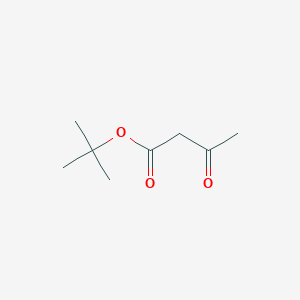![molecular formula C7H9N3O B046426 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 111336-61-9](/img/structure/B46426.png)
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, also known as AMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AMD is a heterocyclic compound that contains a hydrazine group, an imine group, and a cyclohexadienone ring.
作用機序
The mechanism of action of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the inhibition of COX-2 activity, which reduces the production of prostaglandins, which are lipid compounds that play a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
生化学的および生理学的効果
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one inhibits the activity of COX-2, which reduces the production of prostaglandins. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One advantage of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. One limitation of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several potential future directions for research on 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one derivatives that exhibit improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and anti-tumor effects of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. Additionally, further research is needed to determine the potential clinical applications of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one as a therapeutic agent for the treatment of inflammatory diseases and cancer.
合成法
The synthesis of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one can be achieved through several methods, including the reaction of hydrazine hydrate with 2,5-cyclohexadienone, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,5-cyclohexadienone with hydrazine hydrate in the presence of acetic acid and subsequent oxidation with sodium periodate.
科学的研究の応用
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has shown potential in scientific research applications, particularly in the field of medicinal chemistry. Research studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory, anti-tumor, and anti-viral properties. 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
特性
CAS番号 |
111336-61-9 |
|---|---|
製品名 |
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC名 |
N'-amino-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-7(10-9)5-1-3-6(11)4-2-5/h1-4,11H,9H2,(H2,8,10) |
InChIキー |
QFQDQKPDNUTYMC-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=O)C=CC1=C(N)NN |
SMILES |
C1=CC(=CC=C1C(=NN)N)O |
正規SMILES |
C1=CC(=O)C=CC1=C(N)NN |
同義語 |
Benzenecarboximidic acid, 4-hydroxy-, hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



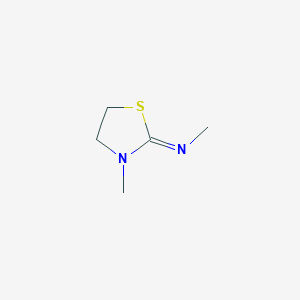

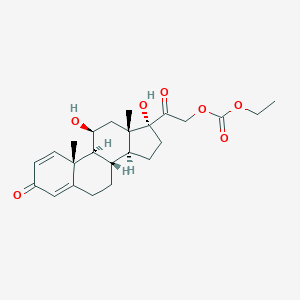
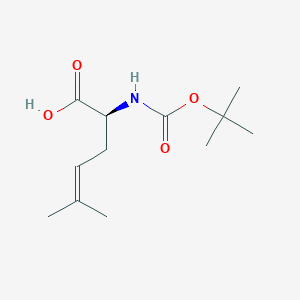
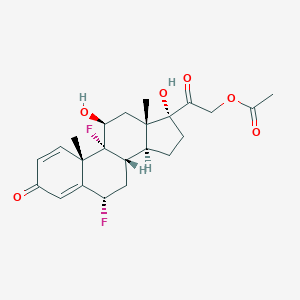
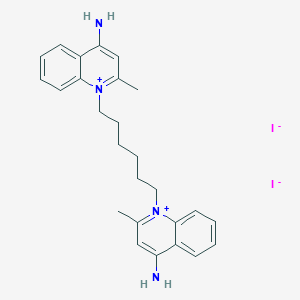
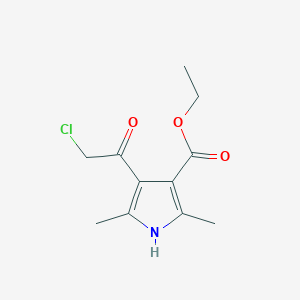
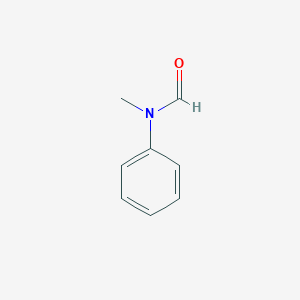
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
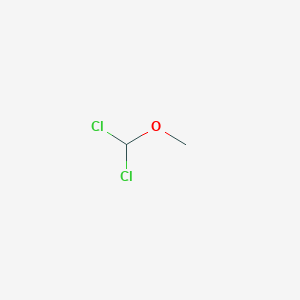
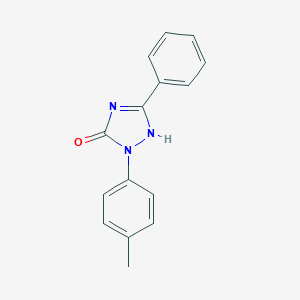
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
